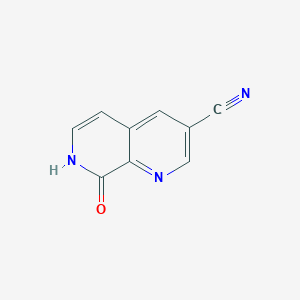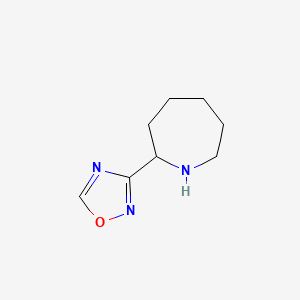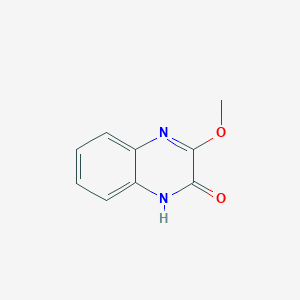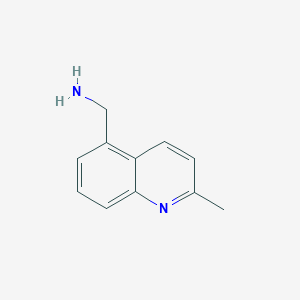
(2-Methylquinolin-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylquinolin-5-yl)methanamine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methyl group at the 2-position and a methanamine group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylquinolin-5-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Nitration: The 2-methylquinoline undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Formylation: The amine group is formylated to introduce a methanamine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-Methylquinolin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as Pd/C or Raney nickel are used in hydrogenation reactions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(2-Methylquinolin-5-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential anticancer, antimicrobial, and antimalarial agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Quinoline derivatives are explored for their electronic and photophysical properties, making them useful in material science.
Mechanism of Action
The mechanism of action of (2-Methylquinolin-5-yl)methanamine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes in the PI3K/AKT/mTOR signaling pathway, leading to apoptosis and reduced cell proliferation . The methanamine group enhances its binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
4-Aminoquinoline derivatives: Widely studied for their antimalarial and antimicrobial properties.
Uniqueness
(2-Methylquinolin-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methanamine group at the 5-position differentiates it from other quinoline derivatives, providing unique binding interactions with molecular targets.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(2-methylquinolin-5-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8/h2-6H,7,12H2,1H3 |
InChI Key |
KELXENWXHQCWLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


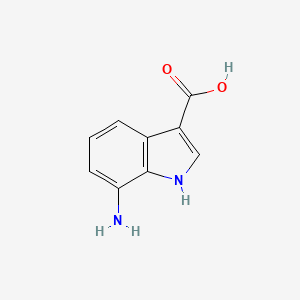
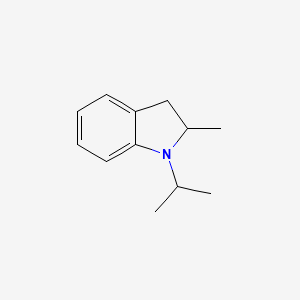
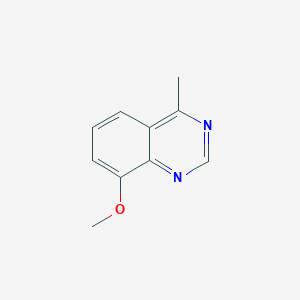
![3-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B11915737.png)
![8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11915741.png)
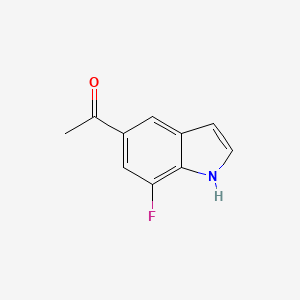
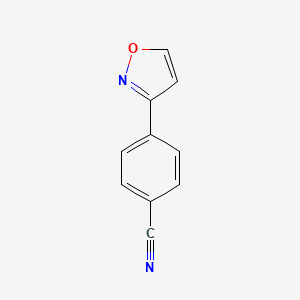
![[1,3]Dioxolo[4,5-g]quinazoline](/img/structure/B11915762.png)
![2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B11915769.png)

